molecular formula C12H22N2O B1468128 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one CAS No. 1249020-06-1

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one

Cat. No.: B1468128
CAS No.: 1249020-06-1
M. Wt: 210.32 g/mol
InChI Key: ARRUPVMKWLTZNT-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle . It’s a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, they can be used in the synthesis of various alkaloids and unusual β-amino acids .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .

Scientific Research Applications

Chemical Synthesis and Transformations

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one and its structural derivatives show versatility in chemical reactions. The compound, especially in its 3-aminopyrrolidin-2-one form, participates in reactions with benzaldehyde to form azomethines. These azomethines can then be transformed into N-substituted 3-aminopyrrolidin-2-ones through reduction, showcasing a pathway for the synthesis of complex organic molecules. The reactivity of this compound extends to its interaction with NaNO2 in acetic acid, leading to the formation of acetoxy or unsaturated derivatives, indicating its utility in synthesizing a variety of chemical structures (Kostyuchenko et al., 2009).

Pharmacological Applications

The compound's derivatives, such as fluoropyrrolidine dipeptidyl peptidase-IV (DPP-IV) inhibitors, are significant in pharmacology. They undergo metabolic activation in rat liver microsomes, a process that is essential for their pharmacological efficacy. The formation of chemically reactive intermediates during this process, as evidenced by the binding to rat liver microsomal protein and the formation of GSH or NAC conjugates, highlights the compound's role in drug metabolism and potential therapeutic applications (Xu et al., 2004).

Catalytic Applications

The aminopyrrolidine structure is also notable in catalysis. Lanthanide ionic complexes derived from chiral, substituted binaphthylamine ligands, which include aminopyrrolidine derivatives, have been synthesized and used as catalysts for hydroamination/cyclization of certain compounds. The ytterbium complexes, in particular, have shown high activity and enantioselectivity, indicating the potential of aminopyrrolidine derivatives in asymmetric catalysis and synthesis of optically active compounds (Collin et al., 2005).

Safety and Hazards

Pyrrolidine is classified as highly flammable, harmful, and corrosive. It’s also a possible mutagen .

Biochemical Analysis

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that inactivates incretin hormones . The interaction between this compound and DPP4 can influence glucose metabolism and insulin secretion, making it a potential candidate for diabetes research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the PI3K-Akt signaling pathway . This inhibition can lead to reduced cell survival and increased apoptosis, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of DPP4, inhibiting its activity and thereby increasing the levels of active incretin hormones . This inhibition can enhance insulin secretion and improve glucose homeostasis. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate glucose metabolism and insulin secretion without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can influence the compound’s metabolic flux and metabolite levels, affecting its overall biological activity. Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity, directing it to specific compartments or organelles.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRUPVMKWLTZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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